molecular formula C6H2FIN2 B1343177 3-Fluoro-4-iodopyridine-2-carbonitrile CAS No. 669066-35-7

3-Fluoro-4-iodopyridine-2-carbonitrile

Cat. No. B1343177
M. Wt: 248 g/mol
InChI Key: CLBCNDXLHUIEBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorinated pyridine derivatives, including those related to 3-Fluoro-4-iodopyridine-2-carbonitrile, has been explored in several studies. For instance, a method for synthesizing 3-fluoropyridines involves photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate under blue LED irradiation . This process highlights the potential for creating diversely substituted fluoropyridines, which could be related to the synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile.

Molecular Structure Analysis

The molecular structure and properties of fluorinated compounds have been extensively studied using various computational methods. For example, Density Functional Theory (DFT) has been employed to optimize the structure and calculate the molecular properties of a fluorinated antidepressant, which could provide insights into the structural analysis of 3-Fluoro-4-iodopyridine-2-carbonitrile . The use of different basis sets and computational methods allows for a detailed understanding of the molecular geometry, charge distribution, and vibrational properties of such compounds.

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been a subject of interest in the literature. A study on a fluorinated α-aminonitrile compound synthesized using a 'green protocol' provides insights into the chemical reactivity of such molecules. The study includes analyses of vibrational and NMR spectra, as well as molecular descriptors and reactivity surfaces, which could be relevant when considering the reactivity of 3-Fluoro-4-iodopyridine-2-carbonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridine derivatives can be inferred from studies on similar compounds. For instance, the spectral properties, including UV-vis absorption and fluorescence, of a pyridine derivative have been investigated, revealing how solvent effects and environmental conditions such as pH can influence these properties . Although not directly on 3-Fluoro-4-iodopyridine-2-carbonitrile, these studies provide a foundation for understanding the physical and chemical behavior of related compounds.

Case Studies

While the provided papers do not directly mention case studies involving 3-Fluoro-4-iodopyridine-2-carbonitrile, they do offer insights into the antimicrobial activity of novel Schiff bases synthesized from related fluorinated compounds . Such studies are valuable for understanding the potential applications of 3-Fluoro-4-iodopyridine-2-carbonitrile in medicinal chemistry and its possible role in the development of new therapeutic agents.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Fluoro-4-iodopyridine-2-carbonitrile is instrumental in the synthesis of heterocyclic compounds, which are crucial in drug discovery and materials science. It has been utilized as a starting material in the creation of tetraazidopyridine-4-carbonitrile, a compound with potential applications in energetic materials. Spectral methods and X-ray structural analysis have been employed to study its structure, showcasing the compound's utility in developing novel materials with significant energetic properties (Chapyshev et al., 2017).

Palladium-Catalyzed Aminations

The selective C-N cross-coupling reactions of 3-Fluoro-4-iodopyridine-2-carbonitrile with aromatic amines under microwave conditions highlight its importance in organic synthesis. This approach, facilitated by palladium catalysis, enables the efficient and selective functionalization of the pyridine ring, opening avenues for the development of complex organic molecules with potential pharmaceutical applications (Koley et al., 2010).

Development of Fluorescent Probes

Research into the development of fluorescent probes for visual sensing of metal ions has also seen the application of pyridine derivatives. The specific structural modifications enabled by the functional groups of 3-Fluoro-4-iodopyridine-2-carbonitrile facilitate the creation of compounds that can selectively interact with metal ions, showcasing its potential in the development of diagnostic tools and sensors (Ajayaghosh et al., 2005).

Novel Synthetic Pathways

The compound's reactivity has been leveraged in exploring new synthetic pathways, including the facile synthesis of 3-aminomethyl-3-fluoropiperidines, indicating its role in generating building blocks for medicinal chemistry. Such synthetic routes underscore the compound's versatility in creating structurally diverse molecules that could serve as potential drug candidates or functional materials (Van Hende et al., 2009).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause skin and eye irritation as well as respiratory irritation .

properties

IUPAC Name

3-fluoro-4-iodopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBCNDXLHUIEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610569
Record name 3-Fluoro-4-iodopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-iodopyridine-2-carbonitrile

CAS RN

669066-35-7
Record name 3-Fluoro-4-iodopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-iodopyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (2.80 ml, 19.66 mmol) in THF (Volume: 201 ml) cooled to −78° C. was added n-butyllithium (7.86 ml, 19.66 mmol) dropwise. The dry ice/acetone bath was replaced with an ice water bath and reaction mixture was stirred at 0° C. for 25 min, and then re-cooled to −78° C. In a separate flask, a solution of 3-fluoropicolinonitrile (1.5 g, 12.29 mmol) in THF (50 mL) was cooled to −78° C., and then LDA (130 mL, 1.0 equiv) was added. The solution turned dark red. After 35 min, iodine (3.43 g, 13.51 mmol) was added rapidly. The reaction mixture was stirred for 45 min, then quenched with H2O. Layers were separated and the aqueous phase extracted with CH2Cl2 (2×). Organics combined, dried over Na2SO4, filtered, and concentrated to afford a brown residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (80 g column, 60 mL/min, 0-20% EtOAc in hexanes over 23 min, tr=18 min) gave the title compound (1.7 g, 6.79 mmol, 55.2% yield) as a brown solid.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
201 mL
Type
solvent
Reaction Step One
Quantity
7.86 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
130 mL
Type
reactant
Reaction Step Five
Quantity
3.43 g
Type
reactant
Reaction Step Six
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Seven
Yield
55.2%

Synthesis routes and methods II

Procedure details

A solution of LDA (40.9 mmol, prepared from 11.4 mL of diisopropyl amine and 16.4 mL of 2.5 M n-butyl lithium in hexanes) in 200 mL THF at −78° C. was treated with 2-cyano-3-fluoropyridine (5.0 g, 40.9 mmol) in 50 mL of THF drop-wise. After 10 minutes a solution of iodine (10.4 g, 40.9 mmol) in 10 mL of TBF was added. After 30 minutes the reaction was quenched with 40 mL of water followed by workup with aqueous sodium thiosulfate. The mixture was diluted with ether, washed with brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was subjected to silica gel chromatography eluted with 0–20% ethyl acetate in hexanes to provide 3-fluoro-4-iodopyridine-2-carbonitrile that gave proton NMR spectra consistent with theory.
Name
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
TBF
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Diisopropylamine (50.9 mL, 360 mmol) was added to THF (1600 mL), and the mixture was cooled to 0° C. in an ice bath and then n-butyllithium (137.6 ml, 2.5 M in hexane) was added drop wise at 0° C., and stirred for another 30 minutes. The mixture was then cooled to −78° C., and a solution of 2-cyano-3-fluoropyridine (40 g, 328 mmol) in 300 mL of THF was added. After 25 minutes, a solution of I2 (83.2 g, 328 mmol) in THF (80 mL) was added and the reaction was stirred for 40 minutes at −78° C. The reaction was removed from the cooling bath and quenched with 400 mL sodium thiosulfate solution (10% aq.) followed by water (400 mL). The reaction mixture was diluted with ether (400 mL), and the layers were separated. The organic layer were washed with brine, dried over sodium sulfate, filtered and concentrated to a brown solid. The solid was purified with silica column chromatography eluted with 95:5 hexanes:ethyl acetate to give 3-fluoro-4-iodopicolinonitrile (25.6 g, 31.5% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.25-8.26 (m, 1H) 8.35 (t, J=5.05 Hz, 1H). MS [M+H] found 249.0.
Quantity
50.9 mL
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
137.6 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
83.2 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Modified from WO 2004/019868. To a cold (0° C.) solution of diisopropylamine (4.84 mL, 32 mmol) in THF (82.3 mL) was added n-butyllithium (12.8 mL, 2.5 M in hexanes, 32 mmol) dropwise. The resultant solution was stirred at 0° C. for 15 minutes to give a 0.32 M stock solution of LDA. To a cold (−78° C.) solution of LDA (74 mL, 0.32 M in THF, 23.7 mmol) in THF (50 mL) was added 3-fluoro-2-pyridinecarbonitrile (2.4 g, 19.7 mmol) (Sakamoto et. al. Chem. Pharm. Bull. 1985, 33, 565) as a solution in THF (20 mL). After 15 minutes, a solution of I2 (5.49 g, 21.6 mmol) in THF (20 mL) was added rapidly and the resultant suspension was stirred for 20 minutes at −78° C. The reaction mixture was quenched by the addition of water and warmed to ambient temperature. Ethyl acetate was added and the organic layer was washed successively with sodium thiosulfate, and brine. The aqueous layer was extracted with ethyl acetate and the combined organics were dried over sodium sulphate. Filtration and concentration followed by purification by silica gel chromatography provided 3-fluoro-4-iodo-2-pyridinecarbonitrile (3.6 g, 73%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.14 (d, J=4.8 Hz, 1 H), 7.98 (t, J=4.8 Hz, 1 H).
Name
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.49 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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